molecular formula C10H13ClFNO B2719315 (2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride CAS No. 2551115-27-4

(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride

Cat. No.: B2719315
CAS No.: 2551115-27-4
M. Wt: 217.67
InChI Key: NGENHBHQTJOFAS-UHFFFAOYSA-N
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Description

(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride is a chemical compound with the molecular formula C10H12FNO It belongs to the class of substituted phenylamines and is known for its unique structural features, including a cyclopropyloxy group and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride typically involves the following steps:

    Formation of the Cyclopropyloxy Group: This step involves the reaction of a suitable precursor with cyclopropyl alcohol under acidic or basic conditions to form the cyclopropyloxy group.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine or fluorine positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), amine derivatives, halogenating agents

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2-Cyclopropyloxy-4-chlorophenyl)methanamine;hydrochloride
  • (2-Cyclopropyloxy-4-bromophenyl)methanamine;hydrochloride
  • (2-Cyclopropyloxy-4-iodophenyl)methanamine;hydrochloride

Uniqueness

(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications.

Properties

IUPAC Name

(2-cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9;/h1-2,5,9H,3-4,6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGENHBHQTJOFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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